2.1. C-Alkylation of N-Vinylpyrrolidone []: This method involves the alkylation of readily available N-vinylpyrrolidone using lithium diisopropylamide and bis(2-bromoethyl) ether, yielding a key intermediate, 3-(2-(2-bromoethoxy)ethyl)-1-vinyl-2-pyrrolidone. This intermediate can undergo further modifications, including nucleophilic displacement reactions, to produce diverse 8-Oxa-2-azaspiro[4.5]decan-1-one derivatives.
2.2. Electrocyclic Ring-Opening of 6,6-Dichlorobicyclo[3.1.0]hexanes []: This approach utilizes specifically designed C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes. Upon electrocyclic ring-opening, they form π-allyl cations, which then undergo intramolecular cyclization with a tethered hydroxyamine derivative to yield the desired spirocyclic products, including 8-Oxa-2-azaspiro[4.5]decan-1-one derivatives.
NMR Spectroscopy: This technique provides valuable information about the connectivity and spatial arrangement of atoms within the molecule. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been crucial in determining the relative stereochemistry of diastereomeric 8-Oxa-2-azaspiro[4.5]decan-1-one derivatives [].
X-ray Crystallography: This technique provides precise three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. Single-crystal X-ray analysis has confirmed the spirocyclic nature of the compound and revealed details about the conformation of the rings and the spatial orientation of substituents [, , , , , , ].
SHP2 Allosteric Inhibition [, ]: Specific derivatives of 8-Oxa-2-azaspiro[4.5]decan-1-one have demonstrated potent inhibitory activity against SHP2, a protein tyrosine phosphatase involved in various cellular signaling pathways, including the MAPK and PD-L1/PD-1 pathways. The mechanism involves binding to the allosteric site of SHP2, inducing conformational changes that prevent its activation.
Antiviral Activity [, ]: Certain derivatives have shown promising antiviral activity against human coronaviruses and influenza viruses. The mechanism is believed to involve interference with viral entry or replication processes, though detailed studies are still needed.
Solubility: The solubility of these compounds in various solvents is affected by the polarity and hydrogen-bonding capabilities of the substituents. For example, introducing hydrophilic groups like diethoxy groups can enhance water solubility, making the derivative suitable for biological applications [].
Anti-Cancer Agents [, ]: Derivatives exhibiting potent SHP2 inhibitory activity are being investigated for their potential as anti-cancer therapeutics, particularly for cancers driven by RTK, NF-1, and KRAS mutations. Preclinical studies have shown promising results in inhibiting tumor growth in various xenograft models.
Antiviral Agents [, ]: Derivatives demonstrating antiviral activity against human coronaviruses and influenza viruses are being explored as potential antiviral drugs. Further research is needed to optimize their efficacy and safety profiles.
Antimicrobial Agents [, , , ]: Several studies have explored the antimicrobial potential of 8-Oxa-2-azaspiro[4.5]decan-1-one derivatives against bacteria and fungi. These investigations involved synthesizing various derivatives and evaluating their in vitro activity against different microbial strains.
Central Nervous System (CNS) Agents []: Research has focused on developing 8-Oxa-2-azaspiro[4.5]decanes as potential therapeutics for CNS disorders, particularly Alzheimer's disease. These efforts stem from the structural similarities between these compounds and muscarinic agonists like muscarone.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: